

CNQX Disodium Salt: A Technical Guide for Neurodegeneration and Excitotoxicity Research

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Compound of Interest

Compound Name: CNQX disodium salt

Cat. No.: B1662576

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Due to its ability to block excessive glutamate signaling, a key factor in excitotoxicity, **CNQX disodium salt** is an invaluable tool in neuroscience research, particularly in studies of neurodegenerative diseases, epilepsy, and ischemic brain injury. This technical guide provides a comprehensive overview of **CNQX disodium salt**, including its physicochemical properties, mechanism of action, detailed experimental protocols, and relevant signaling pathways.

Physicochemical Properties

CNQX disodium salt is a water-soluble derivative of CNQX, offering improved solubility and ease of use in aqueous solutions for in vitro and in vivo experiments.

Property	Value	Reference
CAS Number	479347-85-8	[1]
Molecular Formula	C ₉ H ₂ N ₄ Na ₂ O ₄	[1]
Molecular Weight	276.12 g/mol	[1]
Purity	>98%	[2]
Solubility	Soluble in water to 25 mM	[1]
Form	Solid	[1]
Storage	Desiccate at room temperature	

Note: A hydrated form, **CNQX disodium salt** hydrate, is also available with CAS number 115066-14-3.

Mechanism of Action

CNQX disodium salt exerts its primary pharmacological effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors. This antagonism prevents the opening of these ligand-gated ion channels, thereby blocking the influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the postsynaptic neuron and reducing neuronal depolarization.

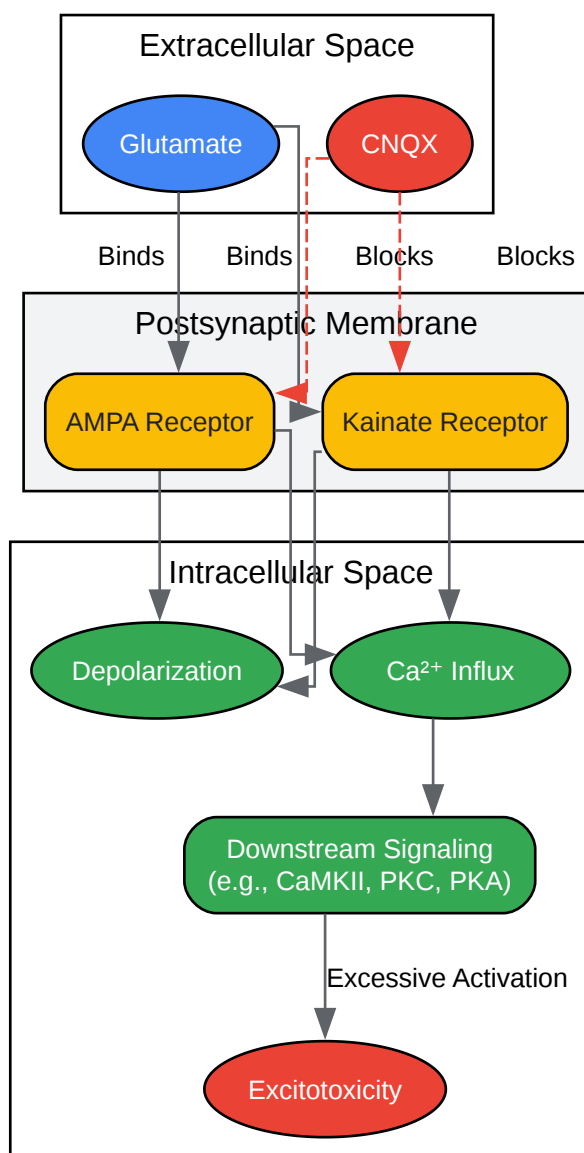
In addition to its primary targets, CNQX also acts as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency. This can contribute to its overall inhibitory effect on glutamatergic neurotransmission. Interestingly, under certain experimental conditions, CNQX has been observed to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), suggesting a complex interaction with GABAergic systems that is independent of its action on ionotropic glutamate receptors.[3]

Receptor Binding Affinity

Receptor Target	IC ₅₀ Value	Reference
AMPA Receptor	0.3 μ M	
Kainate Receptor	1.5 μ M	
NMDA Receptor (Glycine Site)	25 μ M	

Signaling Pathways

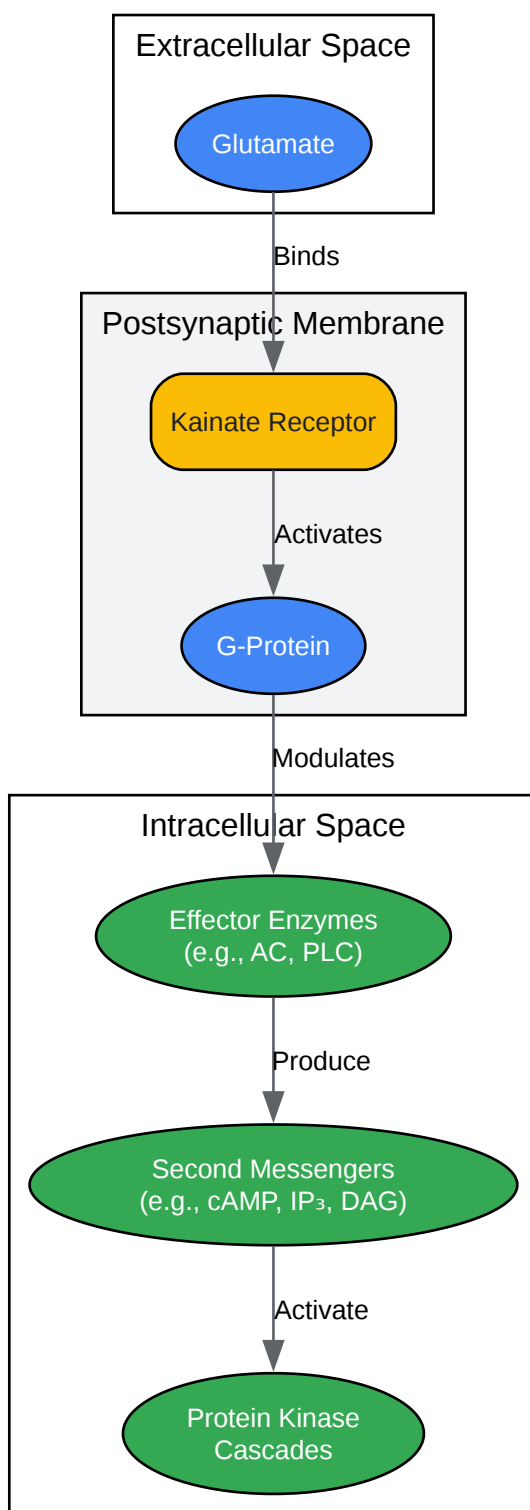
The binding of glutamate to AMPA and kainate receptors triggers a cascade of intracellular events. CNQX, by blocking this initial step, effectively inhibits these downstream signaling pathways, which are often implicated in both normal synaptic plasticity and pathological excitotoxicity.



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CNQX antagonism of AMPA/kainate receptor signaling.

Kainate receptors can also signal through metabotropic pathways involving G-proteins, leading to the modulation of downstream effectors such as adenylyl cyclase and phospholipase C.



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Metabotropic signaling of kainate receptors.

Experimental Protocols

Electrophysiology: Inhibition of Evoked and Spontaneous Excitatory Postsynaptic Currents (EPSCs)

This protocol describes the use of **CNQX disodium salt** to block AMPA/kainate receptor-mediated EPSCs in brain slices.

Materials:

- Acute brain slices (e.g., from mouse prelimbic cortex)
- Artificial cerebrospinal fluid (aCSF)
- **CNQX disodium salt** stock solution (e.g., 20 mM in water)
- Whole-cell patch-clamp setup
- Stimulating electrode

Procedure:

- Obtain whole-cell voltage-clamp recordings from a neuron of interest (e.g., layer V pyramidal neuron).
- Hold the neuron at a membrane potential of -60 to -70 mV.
- To record evoked EPSCs (eEPSCs), place a stimulating electrode in a region providing synaptic input to the recorded neuron (e.g., layers II/III). Deliver a single square pulse (150 μ s) every 10 seconds at an intensity that elicits a reliable EPSC.
- To record spontaneous EPSCs (sEPSCs), record for a period (e.g., 10 seconds) without stimulation.
- Establish a stable baseline recording of EPSCs in aCSF.
- Bath-apply **CNQX disodium salt** at the desired concentration (a typical starting concentration is 10 μ M for full blockade).

- Record the reduction in both eEPSC and sEPSC amplitude. A concentration of 1 μM is often sufficient to see a significant reduction.[4]



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Workflow for electrophysiological recording with CNQX.

Neuroprotection Assay: Attenuation of Kainic Acid-Induced Excitotoxicity

This protocol provides a framework for assessing the neuroprotective effects of **CNQX disodium salt** against excitotoxicity induced by the kainate receptor agonist, kainic acid, in hippocampal slice cultures.

Materials:

- Organotypic hippocampal slice cultures
- Kainic acid
- CNQX disodium salt**
- Propidium iodide (PI) or other viability stain
- Fluorescence microscope

Procedure:

- Prepare and maintain organotypic hippocampal slice cultures according to standard protocols.
- Induce excitotoxicity by exposing the cultures to kainic acid (e.g., 5 μM) for a specified duration (e.g., 24 hours).

- In a parallel set of cultures, co-incubate with kainic acid and varying concentrations of **CNQX disodium salt**.
- After the treatment period, assess cell death by staining with propidium iodide, which labels the nuclei of dead cells.
- Capture fluorescent images and quantify the area of PI staining to determine the extent of neuroprotection conferred by CNQX.

In Vivo Application: Seizure Models

CNQX has been utilized in various animal models of epilepsy to investigate the role of AMPA/kainate receptors in seizure generation and propagation. For instance, in the WAG/Rij rat model of absence epilepsy, intracerebroventricular injections of CNQX have been shown to reduce spike-wave discharges in a dose-dependent manner.[5] In models of temporal lobe epilepsy induced by kainic acid, systemic administration of CNQX can decrease the occurrence of fast ripple events, which are associated with epileptogenic tissue.[6]

Example Dosing:

- Rats (Intraperitoneal): 10 mg/kg[6]

Conclusion

CNQX disodium salt is a cornerstone pharmacological tool for investigating the roles of AMPA and kainate receptors in both physiological and pathological processes. Its potent and competitive antagonism, coupled with its improved water solubility, makes it an ideal choice for a wide range of in vitro and in vivo applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize **CNQX disodium salt** in their studies of excitotoxicity, neurodegeneration, and epilepsy.

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